M1 Potency Comparison with BQCA
In head-to-head functional assays at the human M1 mAChR, VU6004256 demonstrates superior allosteric binding affinity and positive cooperativity with the endogenous agonist acetylcholine (ACh) compared to the first-generation M1 PAM BQCA [1]. Specifically, VU6004256 exhibits a pKB of 6.32 and a logα(ACh) of 1.40 (α = 15.5), while BQCA shows a lower pKB of 5.78 and a similar logα(ACh) of 1.32 (α = 13.5) [1].
| Evidence Dimension | M1 mAChR Affinity (pKB) and Cooperativity (α) |
|---|---|
| Target Compound Data | pKB = 6.32; α(ACh) = 15.5 |
| Comparator Or Baseline | BQCA: pKB = 5.78; α(ACh) = 13.5 |
| Quantified Difference | VU6004256 has a 3.5-fold higher binding affinity (antilog of ΔpKB = 0.54) and a 1.15-fold higher cooperativity factor for ACh. |
| Conditions | [3H]NMS binding assay with human M1 mAChR expressed in CHO cells. |
Why This Matters
Higher binding affinity ensures greater target engagement at lower concentrations, improving signal-to-noise in functional assays and reducing off-target liability due to lower required doses.
- [1] Bradley SJ, et al. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor. Biochem Pharmacol. 2018 Aug;154:243-254. Table 1. View Source
